SB-209670 Exhibits Subnanomolar Affinity for Human Cloned ETA Receptors, Distinct from Bosentan's Lower Affinity Profile
SB-209670 demonstrates a Ki of 0.2 nM at human cloned ETA receptors and 18 nM at ETB receptors in competition binding assays using [125I]ET-1 . In contrast, bosentan (Ro470203) exhibits a Kd of 12.5 nM at ETA and 1.1 μM at ETB receptors in human pulmonary artery tissue [1]. This represents a 62.5-fold higher ETA affinity and a 61.1-fold higher ETB affinity for SB-209670 relative to bosentan.
| Evidence Dimension | ETA Receptor Affinity (Ki or Kd) |
|---|---|
| Target Compound Data | Ki = 0.2 nM (cloned human ETA) |
| Comparator Or Baseline | Bosentan Kd = 12.5 nM (human pulmonary artery ETA) |
| Quantified Difference | SB-209670 affinity is 62.5-fold higher |
| Conditions | Competition binding assays using [125I]ET-1; cloned human receptors for SB-209670; human pulmonary artery tissue for bosentan |
Why This Matters
This 60-fold differential in ETA receptor affinity directly impacts experimental design: SB-209670 achieves complete receptor occupancy at substantially lower concentrations, minimizing off-target effects in sensitive in vitro preparations and enabling more precise pharmacological dissection of endothelin-mediated signaling.
- [1] Russell FD, Davenport AP. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139. J Cardiovasc Pharmacol. 1995;26(Suppl 3):S346-S347. View Source
